1-(2-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-13-21(17-8-3-5-11-20(17)25-15)26-22(28)18-9-6-12-27(23(18)29)14-16-7-2-4-10-19(16)24/h2-13H,14H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWTPZUOUKLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The 2-oxo-1,2-dihydropyridine (pyridone) scaffold is typically synthesized via cyclocondensation of β-keto esters with ammonium acetate or urea under acidic conditions. For example, ethyl 3-aminocrotonate reacts with diketene derivatives to form 2-pyridone-3-carboxylates. Modifications of this method using microwave irradiation have improved yields to >85% while reducing reaction times.
Oxidation of Dihydropyridines
Alternative routes involve oxidation of 1,4-dihydropyridines using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂. However, these methods often require careful temperature control (-20°C to 0°C) to prevent over-oxidation to pyridines.
N1-Alkylation with 2-Chlorobenzyl Groups
Direct Alkylation of Pyridone
The N1 position of 2-pyridones exhibits moderate nucleophilicity, enabling alkylation with 2-chlorobenzyl halides. Key parameters include:
- Base selection : K₂CO₃ or Cs₂CO₃ in DMF at 60–80°C
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates
- Stoichiometry : 1.2–1.5 equivalents of alkylating agent to minimize di-alkylation byproducts
A representative procedure from patent literature details:
- Dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid (10 mmol) in anhydrous DMF (50 mL)
- Add K₂CO₃ (15 mmol) and 2-chlorobenzyl bromide (12 mmol)
- Heat at 70°C for 12 hours under N₂ atmosphere
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography (hexane/EtOAc 3:1)
Typical yields range from 65–78%, with purity >95% by HPLC.
Carboxamide Formation at C3
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid as its chloride facilitates nucleophilic attack by 2-methylquinolin-4-amine:
- Treat 1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (5 mmol) with SOCl₂ (10 mL) at reflux for 2 hours
- Remove excess SOCl₂ under vacuum
- Dissolve acyl chloride in THF (20 mL), add 2-methylquinolin-4-amine (5.5 mmol) and Et₃N (10 mmol)
- Stir at 25°C for 6 hours, then concentrate and recrystallize from ethanol/water
This method achieves 70–82% yield but requires strict moisture control.
Coupling Reagent Strategies
Modern approaches employ carbodiimide reagents (EDCI/HOBt) or phosphonium salts (PyBOP):
- EDCI/HOBt system : 1.2 equivalents EDCI, 1.1 equivalents HOBt in DCM at 0°C → RT
- Reaction monitoring : TLC (CH₂Cl₂/MeOH 9:1) shows complete conversion within 3–5 hours
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine
Coupling reagent methods provide superior yields (85–92%) compared to acid chloride routes.
Synthesis of 2-Methylquinolin-4-Amine
Gould-Jacobs Cyclization
The quinoline fragment is synthesized via cyclization of aniline derivatives with β-keto esters:
- React 3-nitroacetophenone (10 mmol) with DMF-DMA (N,N-dimethylformamide dimethyl acetal, 12 mmol) at 120°C for 4 hours
- Reduce the nitro group using H₂/Pd-C in ethanol to yield 2-methylquinolin-4-amine
- Purify by vacuum distillation (bp 180–185°C/0.1 mmHg)
This three-step sequence delivers the amine in 55–60% overall yield.
Crystallization and Polymorph Control
Patent data reveals critical parameters for obtaining pharmaceutically acceptable polymorphs:
| Parameter | Optimal Condition | Effect on Crystal Form |
|---|---|---|
| Solvent System | Ethyl acetate/hexane (1:3) | Type A (thermodynamic) |
| Cooling Rate | 0.5°C/min | Prevents solvate formation |
| Seeding | 1% w/w Type A crystals | Ensures phase purity |
DVS (Dynamic Vapor Sorption) analysis shows Type A polymorph exhibits <0.5% weight change at 25°C/60% RH, indicating superior stability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC conditions:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile phase: 0.1% HCO₂H in H₂O (A)/MeCN (B), gradient 30→70% B over 15 min
- Retention time: 8.92 min, purity 99.3%
Green Chemistry Considerations
Recent advances emphasize sustainable modifications:
- Solvent replacement : Substituting DMF with Cyrene™ (dihydrolevoglucosenone) reduces environmental impact
- Catalyst recycling : Immobilized lipase catalysts enable 5 reaction cycles without activity loss
- Energy efficiency : Microwave-assisted N-alkylation cuts reaction time from 12 hours to 45 minutes
Industrial Scale-Up Challenges
Key manufacturing considerations include:
- Exotherm management during SOCl₂-mediated acid chloride formation
- Residual metal removal from coupling reactions (specification: Pd <10 ppm)
- Polymorph consistency across batches using PAT (Process Analytical Technology) tools
A representative pilot-scale protocol produces 12 kg batches with 89% yield and >99% enantiomeric purity.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
For advanced intermediates, palladium-catalyzed coupling installs the quinoline moiety:
- Prepare 3-bromo-2-oxo-1-(2-chlorobenzyl)-1,2-dihydropyridine
- React with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline under Pd(PPh₃)₄ catalysis
- Isolate product via aqueous workup and recrystallization
This route avoids carboxamide coupling steps but requires expensive boronic esters.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine-2-one ring can be oxidized to form pyridine-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Pyridine-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted pyridine-2-one derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to 1-(2-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A derivative of the compound was tested against human breast cancer cells (MCF-7) and demonstrated an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 µM |
| Escherichia coli | 16.5 µM |
| Bacillus cereus | 16.1 µM |
| Klebsiella pneumoniae | 16.4 µM |
These results suggest a promising potential for development as an antibacterial agent .
Anti-inflammatory Properties
The anti-inflammatory effects of the compound have been assessed in various models. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study : In a model of rheumatoid arthritis, the compound reduced swelling and inflammation significantly compared to controls, suggesting its potential use in managing chronic inflammatory conditions .
Mechanism of Action
This compound is unique due to its specific structural features, such as the chlorobenzyl group and the methylquinoline moiety. Similar compounds might include other pyridine-2-one derivatives or quinoline-based molecules, but the presence of the chlorobenzyl group sets it apart. These similar compounds may have different biological activities or chemical properties, making the comparison valuable for understanding its uniqueness.
Comparison with Similar Compounds
Core Modifications
The 2-oxo-1,2-dihydropyridine core is conserved across all compounds, but substituent variations dictate pharmacological profiles:
- Quinoline vs. Pyrimidine/Aryl Groups: The 2-methylquinolin-4-yl group in the target compound may enhance DNA intercalation or kinase binding compared to simpler aryl groups (e.g., 4-ethylphenyl in ). Quinoline moieties are known for improved bioavailability and target affinity in anticancer agents .
- Halogen Effects : The 2-chlorobenzyl group in the target compound contrasts with bromo-substituted analogs (e.g., ). Chlorine’s electronegativity may influence solubility and metabolic stability compared to bulkier bromine.
Crystallographic and Conformational Insights
The near-planar conformation observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°) suggests that the target compound’s 2-methylquinolin-4-yl group may similarly adopt planar geometry, facilitating π-π stacking interactions in biological targets.
Key Research Findings and Implications
Substituent-Driven Activity: The antimicrobial and kinase-inhibitory activities of analogs highlight the need for tailored substituent design. For example, sulfonamide-linked derivatives (e.g., ) favor antimicrobial action, while bulky aromatic groups (e.g., quinoline in the target compound) may optimize kinase inhibition.
Synthetic Challenges : The synthesis of similar compounds often involves condensation reactions (e.g., pyridine derivatives in ) or coupling strategies (e.g., benzylamine reactions in ), which may require optimization for the target compound’s complex substituents.
Structural Stability : Hydrogen-bonded dimerization observed in could influence the target compound’s crystallinity and solubility, impacting formulation development.
Biological Activity
Overview
The compound 1-(2-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of heterocyclic compounds that have shown significant promise in medicinal chemistry. Its structure incorporates a dihydropyridine core, a quinoline moiety, and a carboxamide functional group, which contribute to its diverse biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, leveraging various chemical transformations to achieve the desired structure. The molecular formula is with a molecular weight of approximately 383.4 g/mol. The IUPAC name reflects its complex structure, indicating the presence of both chlorobenzyl and quinoline components.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, leading to significant alterations in cellular pathways and physiological responses. The inhibition of key enzymes involved in metabolic pathways or modulation of receptor activity can result in therapeutic effects against various diseases.
Biological Activities
Research has highlighted several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. The compound's mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : Investigations into its neuroprotective properties have been conducted, with some studies suggesting it may mitigate neurodegeneration through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies :
- Antimicrobial Research :
- Neuroprotective Studies :
Data Summary Table
Q & A
Q. What are the key synthetic routes for preparing 1-(2-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the cyclization of a β-ketoester precursor under acidic conditions to form the pyridine-2-one core. Subsequent steps include:
- Chlorobenzyl Group Introduction : Alkylation of the pyridine nitrogen using 2-chlorobenzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Quinoline Amide Coupling : Activation of the carboxyl group (e.g., using EDC/HOBt) followed by coupling with 2-methylquinolin-4-amine in anhydrous DCM .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the presence of the chlorobenzyl group (δ ~4.8 ppm for benzyl-CH), quinoline protons (δ ~8.2–8.5 ppm), and the pyridone carbonyl (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 434.1 (CHClNO) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.38° deviation in similar compounds) and hydrogen-bonding patterns .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, with IC calculations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodology:
- Substituent Variation : Synthesize analogs with fluorobenzyl (), nitro-thiazole (), or sulfonamide groups () to assess impact on bioactivity.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., chlorobenzyl hydrophobicity, quinoline π-stacking) .
- Data Analysis : Compare IC values across analogs; a >5-fold drop in activity upon removing the 2-methylquinoline group suggests its role in target binding .
Q. How to resolve contradictions in reported biological data (e.g., inconsistent IC50_{50}50 values)?
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .
- Meta-Analysis : Cross-reference purity data (HPLC traces) from conflicting studies; impurities >5% may skew results .
Q. What strategies optimize bioavailability in preclinical studies?
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals .
- Metabolic Stability : Liver microsome assays (human/rat) to identify vulnerable sites (e.g., pyridone oxidation); introduce methyl groups to block metabolism .
- Permeability : Caco-2 monolayer assays; logP >3 may require PEGylation to reduce hydrophobicity .
Q. How to design a robust in vivo efficacy study?
- Model Selection : Xenograft mice (e.g., HCT-116 colorectal tumors) for anticancer evaluation; dose at 10–50 mg/kg (IP or oral) .
- Pharmacokinetics : Serial blood sampling for AUC calculation; monitor metabolites via LC-MS/MS .
- Control Groups : Include vehicle-only and standard-of-care (e.g., cisplatin) arms. Statistical power: n ≥8 per group (p<0.05, two-tailed t-test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
